molecular formula C12H11ClF3NO B5686902 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide

Cat. No. B5686902
M. Wt: 277.67 g/mol
InChI Key: MFJJSTOSYWTGQQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide (CTP-499) is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CTP-499 is a small molecule that was designed to target the renin-angiotensin system (RAS), which is a key regulator of blood pressure and fluid balance in the body.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide acts as a dual inhibitor of both angiotensin-converting enzyme (ACE) and chymase, which are key enzymes in the RAS. ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure and promotes renal fibrosis. Chymase is a serine protease that converts angiotensin I to angiotensin II and degrades extracellular matrix proteins, leading to tissue fibrosis. By inhibiting both ACE and chymase, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide reduces the production of angiotensin II and prevents tissue fibrosis, leading to renoprotective and cardioprotective effects.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has been shown to reduce albuminuria, improve glomerular filtration rate, and decrease renal fibrosis in animal models of diabetic nephropathy. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure. These effects are likely due to the dual inhibition of ACE and chymase, which reduces the production of angiotensin II and prevents tissue fibrosis.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide is a small molecule that can be easily synthesized and purified, making it a convenient compound for use in lab experiments. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, the pharmacokinetics and pharmacodynamics of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide are not well understood, which may limit its use in clinical trials.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide. One area of interest is the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide in the treatment of chronic kidney disease. Chronic kidney disease is a major public health problem that affects millions of people worldwide, and there is a need for new therapies that can slow or halt the progression of the disease. Another area of interest is the development of new analogs of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide that may have improved pharmacokinetics and pharmacodynamics. Finally, there is a need for further studies to elucidate the mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide and its potential therapeutic applications in other diseases.

Synthesis Methods

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide is a synthetic compound that is prepared by the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-methyl-2-butenal in the presence of a base. The reaction yields N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide as a white crystalline solid with a purity of over 99%. The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide is a straightforward process that can be easily scaled up for large-scale production.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetic nephropathy, heart failure, and chronic kidney disease. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has been shown to have renoprotective effects by reducing albuminuria, improving glomerular filtration rate, and decreasing renal fibrosis in animal models of diabetic nephropathy. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO/c1-7(2)5-11(18)17-10-6-8(12(14,15)16)3-4-9(10)13/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJJSTOSYWTGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide

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